Atto 425-NHS ester

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Atto 425-NHS ester and other N-hydroxysuccinimide (NHS) esters involves a coupling reaction with carboxylic acid and N-hydroxysuccinimide in the presence of a coupling agent. This process is a cornerstone in peptide synthesis, bioconjugate chemistry, and the creation of functionalized materials. Recent advancements have introduced more efficient strategies for preparing these esters, expanding their utility and application range in scientific research (Barré et al., 2016).

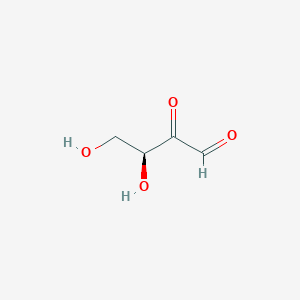

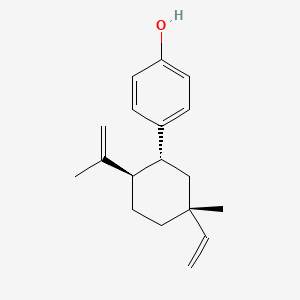

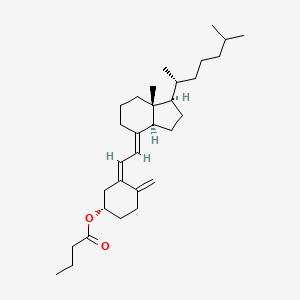

Molecular Structure Analysis

The structure of this compound, characterized by Fourier transform infrared spectra and nuclear magnetic resonance analysis, indicates the presence of characteristic ester absorption peaks. These analyses confirm the esterification degree and provide insights into the molecular interactions and stability of the compound under various conditions, as demonstrated in the synthesis and analysis of related NHS esters (Yang et al., 2017).

Chemical Reactions and Properties

This compound participates in a range of chemical reactions, primarily targeting the amino groups of biomolecules for conjugation. This reactivity is essential for the attachment of fluorescent labels to proteins and other targets. NHS esters, including Atto 425-NHS, react under mild conditions, offering a versatile tool for the development of fluorescent probes and the study of biomolecular functions (Nanda & Lorsch, 2014).

Physical Properties Analysis

The physical properties of this compound, such as solubility, stability, and fluorescence characteristics, are crucial for its application in biological assays. These properties are determined by the ester's molecular structure and influence its performance in various experimental conditions. Understanding these properties is essential for optimizing the use of this compound in research and diagnostic applications.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with amines, stability in aqueous solutions, and resistance to photobleaching, define its utility in bioconjugation processes. Studies on similar NHS esters highlight the importance of these properties in the success of biochemical and cell biology experiments, ensuring that fluorescent labels remain attached and active under experimental conditions (Ward et al., 2017).

Applications De Recherche Scientifique

Bioconjugation Techniques

Atto 425-NHS ester is primarily used in various bioconjugation techniques. It is instrumental in protein labeling with fluorescent dyes and enzymes, significantly contributing to the advancement of biomolecular research. This application is crucial for understanding protein interactions and functions in complex biological systems (Klykov & Weller, 2015).

Surface Activation for Microarrays and Nanoparticles

The compound is also used for surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides. This usage is essential in the development of diagnostic tools and in facilitating the study of interactions at the molecular level (Cheng et al., 2007).

Protein and Peptide Chemistry

In protein and peptide chemistry, this compound plays a pivotal role. It is used in the chemical synthesis of peptides, providing a method for creating complex molecules that can be used in research and drug development (Barré et al., 2016).

Functionalization of Materials and Polymers

This compound is utilized in the functionalization of materials and polymers. This application is significant in the creation of specialized materials with unique properties for use in various scientific fields, including biotechnology and materials science (Orski et al., 2010).

Protein Labeling and Analysis

It is used for site-specific protein labeling, which is critical for clarifying mechanisms in molecular biology and biochemistry. This application enables the detailed study of protein structures and functions, enhancing our understanding of biological processes (Dempsey et al., 2018).

Optimization of Coupling Conditions in Biochemical Reactions

This compound is involved in optimizing coupling conditions in various biochemical reactions. This role is crucial for improving the efficiency and specificity of biochemical assays and techniques (Tournier et al., 1998).

Mécanisme D'action

Target of Action

Atto 425-NHS ester primarily targets amino groups or amine-modified oligonucleotides . These targets are prevalent in various biological molecules, including proteins and nucleic acids, making this compound a versatile tool for bioconjugation .

Mode of Action

This compound interacts with its targets by forming a stable amine bond . This reaction occurs when the NHS (N-hydroxysuccinimide) ester moiety of the compound reacts with the amino groups present in proteins or amine-modified oligonucleotides . The result is a covalently attached fluorescent label that can be detected using fluorescence microscopy .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the amine coupling reaction . This reaction is facilitated by the NHS ester group, which readily reacts with compounds containing amino groups . The result is a chemically stable amide bond between the dye and the target molecule .

Result of Action

The result of this compound’s action is the formation of a fluorescently labeled target molecule . This allows for the visualization of the target molecule under a fluorescence microscope, aiding in various research applications such as the development of bifunctional fluorescent micro-particles and the identification of gram-negative bacteria in real-time PCR assays .

Action Environment

The action of this compound is influenced by several environmental factors. The compound is soluble in DMF, DMSO, and water , and its reactivity is pH-dependent . The optimal pH range for NHS-ester coupling is pH 8.0 – 9.0 . Additionally, the compound should be stored at -20°C and protected from light and moisture to maintain its stability .

Propriétés

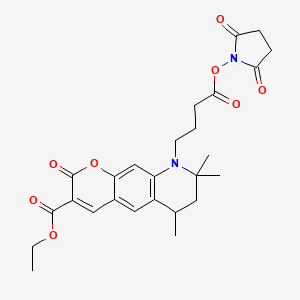

IUPAC Name |

ethyl 9-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O8/c1-5-34-24(32)18-12-16-11-17-15(2)14-26(3,4)27(19(17)13-20(16)35-25(18)33)10-6-7-23(31)36-28-21(29)8-9-22(28)30/h11-13,15H,5-10,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEQEMDTFPYCDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC3=C(C=C2OC1=O)N(C(CC3C)(C)C)CCCC(=O)ON4C(=O)CCC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583415 | |

| Record name | Ethyl 9-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}-6,8,8-trimethyl-2-oxo-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

892156-28-4 | |

| Record name | Ethyl 9-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}-6,8,8-trimethyl-2-oxo-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[1-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino]-3-methyl-1-oxobutan-2-yl]benzamide](/img/structure/B1255714.png)

![(1R,4R,5S,8R,15R,18R,19S,22R)-4,18-dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone](/img/structure/B1255718.png)

![2-[(5,6-Dimethyl-4-thieno[2,3-d]pyrimidinyl)amino]-1-(4-nitrophenyl)ethanol](/img/structure/B1255724.png)